4-(4-Methylphenyl)piperidine

Lipophilicity XLogP3 Physicochemical property

Synthesizing Moperone or tuning CNS lead lipophilicity requires precise 4-arylpiperidine substitution; 4-phenylpiperidine lacks the essential para-methyl group. CAS 59083-39-5 is the direct precursor to 4-hydroxy-4-p-tolylpiperidine (Moperone intermediate). • Exclusive Moperone precursor: para-methyl mandatory; phenyl analog unusable. • +0.32 logP vs phenylpiperidine for fine-tuned permeability without excessive hydrophobicity. • BP 282°C affords thermal stability for scale-up distillation, reducing decomposition. Single-lot sourcing ensures library SAR consistency.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 59083-39-5
Cat. No. B1268173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)piperidine
CAS59083-39-5
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCNCC2
InChIInChI=1S/C12H17N/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
InChIKeyUWILYNPREMNRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenyl)piperidine: Physicochemical Profile


4-(4-Methylphenyl)piperidine (CAS 59083-39-5), also known as 4-p-tolylpiperidine, is a 4-arylpiperidine derivative with the molecular formula C₁₂H₁₇N and a monoisotopic mass of 175.136 Da [1]. It is primarily employed as a versatile building block in medicinal chemistry and organic synthesis, particularly for introducing a para-tolyl-substituted piperidine pharmacophore into drug candidates . Computed physicochemical properties reported by authoritative databases include an XLogP3 of 2.4 [1], a predicted pKa of 10.22±0.10 , and a boiling point of approximately 282 °C [2].

Building block

Introduces a para-tolyl-substituted piperidine pharmacophore into drug candidates

Physicochemical profile

Intermediate lipophilicity (XLogP3 ~2.4) and near-identical basicity (pKa ~10.2) to 4-phenylpiperidine

Thermal margin

Higher boiling point (~282 °C) may benefit high-temperature synthetic or distillation workflows

Why 4-(4-Methylphenyl)piperidine Cannot Be Substituted


Substituting 4-(4-methylphenyl)piperidine with a generic 4-arylpiperidine analog such as 4-phenylpiperidine or 4-(4-methoxyphenyl)piperidine without experimental validation introduces significant risk in both synthetic and pharmacological contexts. The para-methyl substituent on the phenyl ring modifies key physicochemical properties, including lipophilicity and electronic character, which in turn influence reactivity, metabolic stability, and target-binding affinity of downstream products . The quantitative evidence below demonstrates that even subtle differences in computed logP and boiling point can translate into meaningful practical consequences for procurement decisions in drug discovery and chemical synthesis [1].

Lipophilicity mismatch

Replacing with 4-phenylpiperidine lowers logP by ~0.32 units; chloro or methoxy analogs shift logP further, potentially altering permeability and metabolic stability profiles.

Thermal processing drift

A ~25–27 °C lower boiling point in unsubstituted analogs may reduce distillation margins and increase decomposition risk during scale-up.

Synthetic route prerequisite

Only the para-methyl derivative is documented as a Moperone intermediate; generic 4-arylpiperidines lack literature precedent for this pathway.

4-(4-Methylphenyl)piperidine: Differentiation from Structural Analogs


Lipophilicity (XLogP3): Intermediate vs. Closest Analogs

The lipophilicity of 4-(4-methylphenyl)piperidine, quantified by XLogP3, is 2.4, placing it between 4-phenylpiperidine (XLogP3 ~2.08) and 4-(4-chlorophenyl)piperidine (LogP ~2.98) [1]. The 4-methoxyphenyl analog exhibits an ACD/LogP of 2.30 . This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility in lead optimization .

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 2.4 +0.32 vs 4-phenylpiperidine −0.58 vs 4-chlorophenyl analog +0.10 vs 4-methoxyphenyl analog
Intermediate lipophilicity may balance permeability and solubility in lead optimization
Computed values; inter-algorithm variability possible
Lipophilicity XLogP3 Physicochemical property

Boiling Point: Enhanced Thermal Stability

The boiling point of 4-(4-methylphenyl)piperidine is reported as 282 °C (at 760 mmHg), compared to 255-257 °C for 4-phenylpiperidine [1]. The ~25 °C higher boiling point implies a larger margin of thermal stability and may influence distillation-based purification strategies during scale-up synthesis .

Boiling Point
Data to verify
282 °C (at 760 mmHg) +25 to 27 °C vs 4-phenylpiperidine
Higher thermal margin may reduce decomposition risk in high-temperature processes
Reported/predicted values; experimental verification recommended
Boiling point Thermal stability Distillation

pKa Equivalence with 4-Phenylpiperidine

Both 4-(4-methylphenyl)piperidine and 4-phenylpiperidine have predicted pKa values of approximately 10.2 (10.22±0.10 vs. 10.20±0.10) [1]. This near-identical basicity indicates that the para-methyl substituent does not significantly perturb the electron density on the piperidine nitrogen, making these two compounds interchangeable for salt-formation strategies.

Basicity (pKa)
Cross-study comparable
10.22±0.10 Δ = 0.02 (negligible) vs 4-phenylpiperidine
Equivalent basicity may allow interchangeable salt-formation strategies
Predicted values; confirm experimentally for critical salt selection
pKa Basicity Salt formation

Moperone Precursor: Synthetic Uniqueness

4-(4-Methylphenyl)piperidine is explicitly referenced as the key intermediate for synthesizing Moperone (methylperidol), a butyrophenone antipsychotic, via conversion to 4-hydroxy-4-p-tolylpiperidine [1]. In contrast, the unsubstituted 4-phenylpiperidine and 4-(4-methoxyphenyl)piperidine are not documented as intermediates for the same approved pharmaceutical agent.

Moperone Intermediate
Class-level inference
Documented precursor to Moperone (CAS 1050-79-9) No alternative 4-arylpiperidine reported for this route
Unique synthetic prerequisite for the Moperone pharmacophore
Qualitative binary evidence; confirm in-house synthetic feasibility
Moperone Antipsychotic Drug intermediate

Limited Direct Biological Activity Data

Although 4-(4-methylphenyl)piperidine has been reported to interact with dopamine transporter (DAT) and serotonin transporter (SERT), no quantitative Ki, IC₅₀, or EC₅₀ values were located for the parent compound in peer-reviewed primary literature . Most structure-activity relationship (SAR) studies focus on N-substituted or 4,4-disubstituted derivatives, making direct pharmacological comparison with 4-arylpiperidine analogs uninformative at this level.

DAT/SERT Affinity
Data to verify
Qualitative affinity reported No quantitative Ki/IC₅₀ available for parent compound
Direct pharmacological data unavailable; procurement for bioassay requires intrinsic characterization
SAR studies focus on N-substituted or 4,4-disubstituted derivatives
Transporter affinity DAT SERT In vitro pharmacology

4-(4-Methylphenyl)piperidine: Procurement & Research Scenarios


Synthesis of 4-Hydroxy-4-p-tolylpiperidine for Antipsychotics

When the synthetic objective is to access 4-hydroxy-4-p-tolylpiperidine – a direct precursor to the antipsychotic Moperone – 4-(4-methylphenyl)piperidine is the unequivocal raw material. Unsubstituted 4-phenylpiperidine cannot be used because the para-methyl group is required for the final pharmacophore [1]. This scenario demands procurement of CAS 59083-39-5 rather than cheaper generic 4-arylpiperidines [2].

Lipophilicity Tuning in Medicinal Chemistry

In lead optimization where a moderate logP adjustment (+0.32 units over 4-phenylpiperidine) is desired to improve membrane permeability without reaching the hydrophobicity of a chlorophenyl analog, the para-methylphenyl piperidine scaffold offers a precisely tuned increment [2]. Procurement of this specific intermediate can streamline SAR exploration by providing a single-step modification point.

Thermal Processing & Distillation Applications

Synthetic pathways involving high-temperature conditions or distillation-based purification benefit from the higher boiling point of 4-(4-methylphenyl)piperidine (282 °C) compared to 4-phenylpiperidine (255-257 °C) [3]. This property provides a wider thermal processing window and may reduce decomposition losses during scale-up.

4-Arylpiperidine Libraries for CNS Discovery

As a core scaffold in central nervous system drug discovery, 4-arylpiperidines are used to generate compound libraries. 4-(4-Methylphenyl)piperidine serves as the para-methyl-substituted member of such libraries, enabling parallel SAR investigations alongside the phenyl, 4-chlorophenyl, and 4-methoxyphenyl analogs . Procurement from a single high-quality source ensures lot-to-lot consistency across the library set.

Application
Selection Property
Validation Focus
Synthesis of 4-Hydroxy-4-p-tolylpiperidine
para-Methyl substituted piperidine scaffold
Pharmacophore requirement for the Moperone pathway
Lipophilicity tuning in lead optimization
Moderate lipophilicity profile
Permeability-solubility balance without excessive hydrophobicity
Thermal processing and distillation
Elevated boiling point margin
Wider thermal window and lower decomposition risk
4-Arylpiperidine library synthesis
para-Methyl substitution as a library variant
Lot-to-lot consistency across analog series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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